m-Aqdi
Description
m-Aqdi (N1'-methanesulfonyl-N4'-(9-acridinyl)-3'-methoxy-2',5'-cyclohexadiene-1',4'-dimine) is a hepatic microsomal metabolite of the anticancer agent m-AMSA (4'-(9-acridinylamino)methanesulfon-m-anisidide). It is formed via oxidative metabolism catalyzed by cytochrome P450 enzymes in the presence of cytosolic protein or glutathione . This compound exhibits a unique dual role: while it is detoxified in vivo through conjugation with glutathione (forming non-cytotoxic biliary metabolites), it demonstrates significantly higher cytotoxicity in vitro compared to its parent compound, m-AMSA . This paradoxical behavior underscores its complex pharmacological profile and relevance in cancer therapy research.
Properties
CAS No. |
87764-57-6 |
|---|---|
Molecular Formula |
C21H17N3O3S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(NE)-N-(4-acridin-9-ylimino-3-methoxycyclohexa-2,5-dien-1-ylidene)methanesulfonamide |
InChI |
InChI=1S/C21H17N3O3S/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21/h3-13H,1-2H3/b23-19?,24-14+ |
InChI Key |
GJTVPJRMTNFWEV-QPVBFPCPSA-N |
SMILES |
COC1=CC(=NS(=O)(=O)C)C=CC1=NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Isomeric SMILES |
COC1=C/C(=N/S(=O)(=O)C)/C=CC1=NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Canonical SMILES |
COC1=CC(=NS(=O)(=O)C)C=CC1=NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Synonyms |
m-AQDI N(1')-methanesulfonyl-N(4')-(9-acridinyl)-3'-methoxy-2',5'-cyclohexanediene-1',4'-diimine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
The compounds most structurally and functionally analogous to m-Aqdi include:
m-AMSA (parent compound)
m-AQI (3'-methoxy-4'-(9-acridinylamino)-2',5'-cyclohexadien-1'-one)
Table 1: Key Structural and Functional Comparisons
| Property | This compound | m-AQI | m-AMSA |
|---|---|---|---|
| Structure | Methanesulfonyl-dimine derivative | Cyclohexadienone derivative | Acridinylamino-methanesulfon |
| Metabolic Pathway | Microsomal oxidation | Microsomal oxidation | Parent compound (pre-metabolism) |
| Cytotoxicity (IC₅₀) | 0.01 µg/mL (L1210 cells) | 0.01 µg/mL (L1210 cells) | 1.0 µg/mL (L1210 cells) |
| In Vivo Fate | Detoxified via glutathione conjugation | Not fully characterized | Bioactivated to this compound/m-AQI |
| Enzyme Induction | Enhanced by phenobarbital/3-methylcholanthrene | Similar to this compound | Requires metabolic activation |
Data sourced from in vitro cytotoxicity assays and metabolic studies .
Mechanistic Differences
- Cytotoxicity Mechanism : Both this compound and m-AQI exhibit 100-fold greater potency than m-AMSA against L1210 leukemia cells in vitro. This is attributed to their ability to directly intercalate DNA and inhibit topoisomerase II without requiring metabolic activation .
- Metabolic Detoxification : Unlike this compound, m-AMSA relies on hepatic metabolism to generate active species. However, this compound’s conjugation with glutathione in vivo neutralizes its cytotoxicity, highlighting a critical divergence between in vitro and in vivo efficacy .
Pharmacokinetic and Toxicological Profiles
- This compound : Rapidly forms glutathione adducts in vivo, reducing systemic toxicity but limiting therapeutic utility unless targeted delivery strategies are employed.
- m-AMSA: Requires bioactivation, leading to variable efficacy depending on hepatic enzyme activity (e.g., phenobarbital pretreatment accelerates metabolism) .
Research Findings and Implications
Key Studies
- Microsomal Metabolism (Shoemaker et al., 1984) : Demonstrated that this compound and m-AQI are primary oxidation products of m-AMSA, with their formation dependent on NADPH, oxygen, and cytochrome P450 activity. Inhibitors like SKF 525-A suppress this metabolism .
- This underscores the need for prodrug formulations or enzyme-specific targeting .
Unresolved Questions
- Why do this compound and m-AQI exhibit identical cytotoxicity despite structural differences?
- Can glutathione conjugation of this compound be modulated to enhance in vivo efficacy?
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